(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride

Description

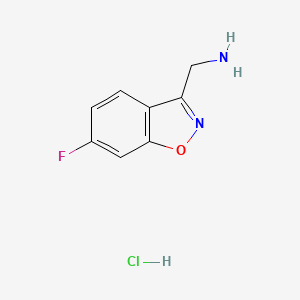

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a small-molecule compound with the molecular formula C₈H₈ClFN₂O (free base: C₈H₇FN₂O + HCl). Its structure consists of a benzoxazole core substituted with a fluorine atom at the 6-position and a methanamine group at the 3-position, forming a hydrochloride salt (Fig. 1) . Key structural features include:

- Fluorine substitution: Enhances metabolic stability and modulates electronic properties.

- Methanamine hydrochloride: The protonated amine group improves solubility and facilitates salt formation.

Properties

IUPAC Name |

(6-fluoro-1,2-benzoxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O.ClH/c9-5-1-2-6-7(4-10)11-12-8(6)3-5;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDAVRZXWYZYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2060008-47-9 | |

| Record name | (6-fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride typically involves the reaction of 6-fluoro-1,2-benzoxazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.

Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different scientific applications .

Scientific Research Applications

The compound (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a benzoxazole derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to explore its efficacy against various diseases, particularly in oncology and infectious diseases.

Case Study: Anticancer Activity

A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated that it exhibits selective cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer drug .

Neuropharmacology

Research indicates that this compound may have neuroprotective effects. Its interaction with neurotransmitter systems is under investigation to understand its potential in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its possible application in neuropharmacology .

Agricultural Chemistry

The compound's antimicrobial properties are being explored for use as a pesticide or fungicide. Its effectiveness against various plant pathogens makes it a candidate for sustainable agricultural practices.

Data Table: Antimicrobial Efficacy

| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 0.5 | 15 |

| Fusarium oxysporum | 0.5 | 20 |

| Botrytis cinerea | 0.5 | 18 |

The above table summarizes the antimicrobial efficacy of the compound against various pathogens, indicating its potential utility in agricultural applications.

Material Science

The compound is being explored for applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure which offers potential for enhancing material properties.

Case Study: Polymer Composite Development

Researchers have incorporated this compound into polymer matrices to improve thermal stability and mechanical strength, demonstrating promising results in composite materials .

Mechanism of Action

The mechanism of action of (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzoxazole Moieties

Table 1. Key Structural and Functional Comparisons

Key Insights :

- AND-1184 (MBSHCl) shares the 6-fluoro-1,2-benzoxazol-3-yl group but incorporates a piperidine-sulfonamide extension.

- Risperidone and Paliperidone utilize the benzoxazole-piperidine motif for CNS activity but differ in substituents (e.g., pyrimidinone vs. hydroxy-pyrimidinone). Their pharmacological profiles are well-documented, unlike the target compound, which lacks reported receptor binding data .

Methanamine Hydrochloride Derivatives

Table 2. Comparison of Methanamine Hydrochloride Analogues

Key Insights :

- The boronate-containing derivative demonstrates the versatility of methanamine hydrochlorides in medicinal chemistry, though its pharmacological relevance is unspecified .

Impact of Hydrochloride Salt Formation

Hydrochloride salts enhance aqueous solubility and crystallinity. For example:

Biological Activity

(6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 2060008-47-9

- Molecular Formula: C8H7FN2O·HCl

- Molecular Weight: 198.62 g/mol

The synthesis of this compound typically involves the reaction of 6-fluoro-1,2-benzoxazole with methanamine in the presence of hydrochloric acid. This process requires controlled temperatures and specific solvents to ensure high purity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activity and receptor interactions, leading to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It can bind to receptors that regulate cellular processes, influencing signal transduction pathways.

- Antimicrobial Activity: Preliminary studies indicate that it may exhibit selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis .

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit antimicrobial activity. In particular:

- The compound has shown efficacy against certain strains of bacteria and fungi.

- Structure–activity relationship studies suggest that modifications to the benzoxazole ring can enhance antimicrobial potency .

Anticancer Potential

Several studies have reported the cytotoxic effects of benzoxazole derivatives on cancer cell lines:

- Compounds similar to this compound have demonstrated selective toxicity towards various cancer cells while sparing normal cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

| HepG2 (Liver) | 10.0 |

| PC3 (Prostate) | 14.5 |

This selectivity indicates potential for development as an anticancer agent .

Structure–Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific substituents on the benzoxazole ring:

- Compounds with electron-donating groups tend to exhibit higher antibacterial activity.

- The presence of fluorine at position 6 appears to enhance both antimicrobial and anticancer activities compared to unsubstituted analogs .

Case Studies

- Antibacterial Screening : A study screened several benzoxazole derivatives for antibacterial activity against Escherichia coli and Bacillus subtilis. Results indicated that while many compounds showed moderate activity, those structurally similar to this compound had enhanced effects against Gram-positive bacteria .

- Cytotoxicity Tests : In vitro studies on cancer cell lines revealed that this compound exhibited significant cytotoxicity towards MCF-7 and A549 cells, indicating its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Fluoro-1,2-benzoxazol-3-yl)methanamine hydrochloride in laboratory settings?

- Methodology : Synthesis typically involves multi-step functionalization. For example, the benzoxazole core can be constructed via cyclization of 2-hydroxy-5-fluoroaniline derivatives with nitriles or cyanogen bromide under acidic conditions. Subsequent reductive amination (e.g., using NaBHCN or catalytic hydrogenation) introduces the methanamine group. The hydrochloride salt is obtained by treating the free base with HCl in a polar solvent like ethanol .

- Critical Parameters : Control of reaction pH and temperature during cyclization is essential to avoid side reactions. Purity of intermediates should be verified via TLC or HPLC before proceeding to the next step.

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. SHELX software is commonly used for refinement, particularly for small molecules .

- Solid-State NMR : and NMR under very fast magic-angle spinning (MAS) conditions can resolve dynamic behavior and hydrogen-bonding interactions in the hydrochloride salt form .

Q. What strategies improve the aqueous solubility of this compound for in vitro assays?

- Methodology :

- Co-Crystallization : Co-formers like citric acid or cyclodextrins can enhance solubility via non-covalent interactions .

- Particle Size Reduction : Nano-milling or spray drying produces amorphous or nanocrystalline forms with higher surface area .

Advanced Research Questions

Q. How do polymorphism and crystallographic packing motifs influence the physicochemical properties of this compound?

- Methodology :

- Polymorph Screening : Use solvent-drop grinding or high-throughput crystallization trials to identify polymorphs. Mercury CSD 2.0 can analyze packing similarities and intermolecular interactions (e.g., π-stacking, halogen bonds) .

- Thermal Analysis : Differential scanning calorimetry (DSC) and hot-stage microscopy differentiate enantiotropic or monotropic phase transitions .

Q. What computational approaches predict the reactivity of the benzoxazole ring in this compound under nucleophilic conditions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electron-deficient sites susceptible to nucleophilic attack (e.g., at the oxazole C-2 position) .

- MD Simulations : Assess solvation effects and stability of intermediates in polar aprotic solvents like DMF .

Q. How can conflicting data between solution-state NMR and X-ray crystallography be resolved for this compound?

- Methodology :

- Dynamic NMR Analysis : Variable-temperature NMR in DMSO-d detects conformational exchange broadening, which may explain discrepancies between solution and solid-state structures .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl) in the crystal lattice to rationalize rigidity observed in SC-XRD vs. dynamic behavior in NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.